molecular formula C22H27ClN2O5S B2966347 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922125-11-9

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Número de catálogo: B2966347
Número CAS: 922125-11-9
Peso molecular: 466.98
Clave InChI: GXWROIYIONDQCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that combines a tetrahydrobenzo[b][1,4]oxazepin-4-one core with a benzenesulfonamide moiety. The structural motif of tetrahydrobenzo[b][1,4]oxazepin is a privileged scaffold in drug discovery, known for its potential to interact with various biological targets. Compounds containing this scaffold have been investigated for a range of biological activities, including antinociceptive effects, as noted in studies on related fused heterocyclic systems (Babushkina et al., 2022; Gorbunova et al., 2023) . The inclusion of a sulfonamide group further enhances its potential as a protease inhibitor or for targeting enzymes that recognize sulfonamide-based ligands. This reagent is provided as a high-grade chemical tool for use in early-stage research and development, specifically for in vitro binding assays, enzyme inhibition studies, and the exploration of structure-activity relationships in the design of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Propiedades

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-14(2)12-25-18-8-6-15(10-20(18)30-13-22(3,4)21(25)26)24-31(27,28)16-7-9-19(29-5)17(23)11-16/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWROIYIONDQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C21H25ClN2O4S
Molecular Weight 436.95 g/mol
CAS Number Not specified

The compound contains a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepine core structure, which are significant for its biological activity. The presence of a sulfonamide group also suggests potential antibacterial properties.

Pharmacological Effects

Preliminary studies indicate that compounds with similar structural characteristics may exhibit a variety of pharmacological effects. Notably:

  • Anti-inflammatory Properties : Compounds in this class have shown potential in modulating inflammatory pathways.
  • Anticancer Activity : There is emerging evidence suggesting that this compound may interact with specific cancer cell lines to inhibit proliferation.

The biological activity of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is likely mediated through interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancerous processes.
  • Receptor Modulation : It may also interact with specific receptors that regulate cellular signaling pathways.

Study 1: Anti-inflammatory Activity

A study conducted on structurally similar compounds demonstrated significant anti-inflammatory effects in animal models. The research indicated that these compounds could reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis and inhibit cell growth. The mechanism involved disruption of mitochondrial function and activation of caspase pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Analysis and Molecular Properties

The target compound shares a benzo[b][1,4]oxazepine-sulfonamide scaffold with two close analogs (Table 1). Key structural variations include:

  • R1 (Oxazepine 5-position substituent): Isobutyl (target) vs. ethyl (Compound A) .
  • R2 (Sulfonamide aromatic substituents): 3-Cl, 4-OMe (target) vs. 5-Cl, 2-Me (Compound A) and 3,4-diOMe (Compound B) .

Table 1: Structural and Molecular Comparison

Compound R1 (Oxazepine) R2 (Sulfonamide) Molecular Formula Molecular Weight
Target Compound Isobutyl 3-Cl, 4-OMe C₂₁H₂₅ClN₂O₅S 476.95
Compound A Ethyl 5-Cl, 2-Me C₂₀H₂₃ClN₂O₄S 422.9
Compound B Isobutyl 3,4-diOMe C₂₁H₂₆N₂O₆S 458.5
Physicochemical Implications
  • Electronic Effects: The 3-Cl,4-OMe substitution (target) introduces a polarizable chlorine atom and an electron-donating methoxy group, contrasting with Compound A’s 5-Cl,2-Me (electron-withdrawing Cl and nonpolar Me) and Compound B’s 3,4-diOMe (strong electron donation). These differences may influence binding to hydrophobic pockets or hydrogen-bonding interactions in biological targets .
  • Steric Effects: The isobutyl group (target, Compound B) may restrict conformational flexibility compared to ethyl (Compound A), impacting target selectivity .

Research Methodologies and Structural Characterization

Crystallographic studies of such compounds likely employ SHELXL for refinement and WinGX/ORTEP for visualization, as these tools are standard for small-molecule structure determination . For example:

  • SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric effects of isobutyl/ethyl groups .
  • ORTEP diagrams (generated via WinGX) illustrate the spatial arrangement of substituents, aiding in steric and electronic comparisons .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can intermediates be validated?

  • Methodological Answer : Synthesis should involve multi-step protocols, including sulfonamide coupling and oxazepine ring formation. Key intermediates (e.g., the benzooxazepinone core) must be validated via NMR spectroscopy (1H/13C) and HPLC-MS to confirm structural integrity. For example, analogous sulfonamide syntheses require coupling agents like EDCI/HOBt under anhydrous conditions . Purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted precursors. Intermediate validation should include monitoring by thin-layer chromatography (TLC) and comparison to reference spectra .

Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform shake-flask solubility assays in buffers (pH 1–13) and polar/non-polar solvents (e.g., DMSO, ethanol). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with analysis by UV-Vis spectroscopy and HPLC to detect degradation products. For sulfonamides, acidic conditions may hydrolyze the sulfonamide bond, necessitating pH-specific stability profiles .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Combine 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify functional groups like sulfonamide S=O stretches at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (e.g., orthorhombic crystal systems, space group P212121) provides definitive structural confirmation, as demonstrated for related sulfonamide derivatives .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL :

  • Phase 1 (Lab) : Assess hydrolysis/photolysis rates using OECD 111/316 guidelines. Use LC-MS/MS to quantify degradation products.
  • Phase 2 (Field) : Deploy soil/water microcosms under controlled conditions (pH, temperature) to track abiotic/biotic transformations.
  • Phase 3 (Modeling) : Apply fugacity models (e.g., EQC) to predict environmental partitioning based on logP and pKa values .

Q. How can contradictory data between computational predictions and experimental results (e.g., binding affinity) be resolved?

  • Methodological Answer :

  • Step 1 : Cross-validate computational models (e.g., molecular docking using AutoDock Vina) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Step 2 : Perform alchemical free-energy calculations (e.g., FEP+) to refine force field parameters for sulfonamide-protein interactions.
  • Step 3 : Reconcile discrepancies by verifying assay conditions (e.g., buffer ionic strength, temperature) and compound purity (>95% by HPLC) .

Q. What strategies are effective for analyzing the compound’s pharmacokinetic properties in vitro?

  • Methodological Answer :

  • Metabolic Stability : Use hepatocyte microsomal assays (human/rat) with LC-MS quantification of parent compound depletion.
  • Permeability : Conduct Caco-2 cell monolayer assays (apparent permeability, Papp) to predict intestinal absorption.
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis followed by LC-MS to measure unbound fractions .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Standardization : Use a randomized block design (e.g., split-split plots for time-dependent variables) to control for environmental factors .
  • Quality Control : Include internal standards (e.g., deuterated analogs) in LC-MS runs and validate assay reproducibility via coefficient of variation (CV) <15% .
  • Replicates : Use four biological replicates with five technical replicates each, as demonstrated in phytochemical studies .

Data Contradiction and Resolution

Q. How should discrepancies between NMR and X-ray crystallography data (e.g., bond angles) be addressed?

  • Methodological Answer :

  • NMR Limitations : Dynamic averaging in solution may obscure conformational details. Compare NMR data to solid-state NMR or DFT-optimized structures .
  • X-ray Limitations : Crystal packing forces may distort geometries. Validate using multiple crystal forms (e.g., orthorhombic vs. monoclinic) and check for thermal motion anisotropy via ADP (anisotropic displacement parameter) analysis .

Tables for Key Parameters

Parameter Method Typical Value Reference
LogP (octanol-water)Shake-flask/HPLC3.2 ± 0.3
Aqueous solubility (25°C)UV-Vis spectrometry12.5 µg/mL (pH 7.4)
Melting pointDifferential scanning calorimetry178–181°C
Plasma protein bindingEquilibrium dialysis89.2% (human)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.